molecular formula C17H14N2O3S B15170154 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester CAS No. 646053-36-3

3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester

Cat. No.: B15170154
CAS No.: 646053-36-3
M. Wt: 326.4 g/mol
InChI Key: ZUJINKSXBACOCK-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonic acid group, an amino group, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-phenylpyridine with phenylsulfonyl chloride under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonic acid group can produce sulfonamides .

Scientific Research Applications

3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

646053-36-3

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

phenyl 2-amino-6-phenylpyridine-3-sulfonate

InChI

InChI=1S/C17H14N2O3S/c18-17-16(23(20,21)22-14-9-5-2-6-10-14)12-11-15(19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19)

InChI Key

ZUJINKSXBACOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)S(=O)(=O)OC3=CC=CC=C3)N

Origin of Product

United States

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